Cas no 1261833-08-2 (2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl)

2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl is a fluorinated biphenyl derivative characterized by its high thermal and chemical stability. The presence of multiple fluorine atoms and a trifluoromethoxy group enhances its electron-withdrawing properties, making it valuable in advanced organic synthesis and materials science. This compound exhibits strong resistance to degradation under harsh conditions, including exposure to acids, bases, and high temperatures. Its unique structure is particularly useful in the development of liquid crystals, pharmaceuticals, and agrochemicals, where stability and precise electronic effects are critical. The compound's low polarizability and hydrophobic nature further contribute to its utility in specialized applications requiring inert fluorinated intermediates.
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl structure
1261833-08-2 structure
Product Name:2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl
CAS No:1261833-08-2
MF:C13H5F7O
MW:310.167028188705
CID:4991995
Update Time:2025-05-23

2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl
    • FC1=C(C(=C(C=C1F)F)F)C1=CC(=CC=C1)OC(F)(F)F
    • Inchi: 1S/C13H5F7O/c14-8-5-9(15)12(17)10(11(8)16)6-2-1-3-7(4-6)21-13(18,19)20/h1-5H
    • InChI Key: WQSWUGDZYIIJGW-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1C1C=CC=C(C=1)OC(F)(F)F)F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 334
  • XLogP3: 5.1
  • Topological Polar Surface Area: 9.2

2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011009931-250mg
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl
1261833-08-2 97%
250mg
499.20 USD 2021-07-05
Alichem
A011009931-500mg
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl
1261833-08-2 97%
500mg
831.30 USD 2021-07-05
Alichem
A011009931-1g
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl
1261833-08-2 97%
1g
1,475.10 USD 2021-07-05

2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl Related Literature

Additional information on 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl

Introduction to 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl (CAS No. 1261833-08-2)

2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl, identified by its CAS number 1261833-08-2, is a fluorinated biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties, making it a valuable scaffold for designing novel materials and bioactive molecules.

The structural motif of 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl consists of two benzene rings connected by a methylene bridge at the 3 and 3' positions, with fluorine atoms substituting at the 2, 3, 5, and 6 positions on one ring. Additionally, a trifluoromethoxy group is attached to the 3' position of the second ring. This specific arrangement of fluorine and oxygen atoms introduces strong electron-withdrawing effects and modulates the molecule's polarity, which can be exploited in various applications ranging from organic electronics to drug discovery.

In recent years, the pharmaceutical industry has increasingly focused on fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and altered binding properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, fluorine substitution at specific positions in a molecule can lead to increased lipophilicity, reduced susceptibility to enzymatic degradation, and improved receptor binding affinity.

One of the most compelling aspects of 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl is its potential as a building block for developing novel therapeutic agents. Researchers have explored its utility in synthesizing kinase inhibitors, anticancer agents, and antimicrobial compounds. The presence of both electron-withdrawing fluorine atoms and an electron-donating trifluoromethoxy group creates a delicate balance that can be leveraged to fine-tune molecular interactions with biological targets. This balance is particularly important in designing molecules that require precise binding to proteins or enzymes.

Recent studies have highlighted the role of fluorinated biphenyls in modulating immune responses. For example, derivatives of biphenyl with fluoro substituents have been shown to exhibit immunomodulatory effects by interacting with specific receptors or signaling pathways. The compound 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl may offer similar benefits due to its structural complexity and the presence of multiple fluorinated sites that could serve as interaction points with biological systems.

The synthesis of 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl typically involves multi-step organic reactions that require careful selection of reagents and conditions to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and metal-catalyzed transformations are often employed to construct the biphenyl core while introducing the desired fluorine and methoxy substituents. The challenge lies in achieving regioselectivity and minimizing side reactions that could compromise the integrity of the final product.

In addition to its pharmaceutical applications, 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl has shown promise in materials science. Fluorinated aromatic compounds are widely used in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other electronic devices due to their excellent thermal stability and charge transport properties. The electron-withdrawing nature of fluorine atoms enhances the performance of these materials by improving their energy levels and electron mobility.

The compound's potential as an intermediate in polymer chemistry is also noteworthy. Fluorinated biphenyls can be incorporated into polymer backbones to enhance material properties such as flexibility, thermal resistance, and chemical inertness. These polymers find applications in harsh environments where traditional materials may degrade or fail.

From an environmental perspective,the persistence and bioaccumulation potential of fluorinated compounds are areas of concern。 However, when used responsibly in controlled applications such as pharmaceuticals or advanced materials,the benefits often outweigh these risks。 Regulatory agencies closely monitor the use of such compounds to ensure they are handled safely and disposed of properly。

The future research directions for 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl include exploring its derivatives for new therapeutic applications, optimizing synthetic routes for higher efficiency,and investigating its environmental impact。 Collaborative efforts between chemists, biologists,and material scientists will be crucial in unlocking the full potential of this versatile compound。

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